molecular formula C6H8N3NaO3 B13500358 sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate

sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate

Cat. No.: B13500358
M. Wt: 193.14 g/mol
InChI Key: MXQGIVDRQDTENB-UHFFFAOYSA-M
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Description

Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with sodium chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H8N3NaO3

Molecular Weight

193.14 g/mol

IUPAC Name

sodium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate

InChI

InChI=1S/C6H9N3O3.Na/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

MXQGIVDRQDTENB-UHFFFAOYSA-M

Canonical SMILES

CN1C=NN=C1COCC(=O)[O-].[Na+]

Origin of Product

United States

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